molecular formula C18H15F3N2O2 B12637801 1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B12637801
M. Wt: 348.3 g/mol
InChI Key: RKJSPKRUGGIGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound that features a benzenediol core substituted with a butenyl group and a trifluoromethyl-indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the benzenediol core can undergo oxidation to form quinones.

    Reduction: The nitro group in the indazole precursor can be reduced to an amine before cyclization.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in basic conditions for Dakin oxidation.

    Reduction: Catalytic hydrogenation or metal hydrides for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions involving the trifluoromethyl group.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to interact more effectively with hydrophobic pockets in proteins. The indazole moiety can participate in hydrogen bonding and π-π interactions, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydroxybenzene (Catechol)
  • 1,4-Dihydroxybenzene (Hydroquinone)
  • 4-Methylcatechol
  • 4-Methoxyphenol

Uniqueness

1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is unique due to the presence of the trifluoromethyl-indazole moiety, which imparts specific chemical properties such as increased stability and reactivity. This makes it distinct from other benzenediols, which do not possess such complex substituents .

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

4-[2-but-3-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H15F3N2O2/c1-2-3-9-23-17(12-8-7-11(24)10-15(12)25)13-5-4-6-14(16(13)22-23)18(19,20)21/h2,4-8,10,24-25H,1,3,9H2

InChI Key

RKJSPKRUGGIGEE-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.